Naphthalene, 2-(1-ethylpropyl)-
Overview
Description
Naphthalene, 2-(1-ethylpropyl)- is an organic compound belonging to the class of polynuclear aromatic hydrocarbons It consists of a naphthalene ring substituted with a 2-(1-ethylpropyl) group
Mechanism of Action
Target of Action
Naphthalene, 2-(1-ethylpropyl)-, also known as 2-(pentan-3-yl)naphthalene, is a derivative of naphthalene . The primary targets of naphthalene and its derivatives are tissues with high levels of cytochrome P450 monooxygenase activity . These include the Clara cells of the mouse lung, which have been found to be particularly sensitive and susceptible to necrotic changes .
Mode of Action
The mode of action of Naphthalene, 2-(1-ethylpropyl)- involves its metabolism to reactive intermediates. Oxidation of naphthalene yields the 1,2-epoxide and numerous other metabolites, some of which are reactive . These reactive intermediates bind to cellular proteins, leading to covalent binding . This covalent binding occurs in tissues with high levels of cytochrome P450 monooxygenase activity .
Biochemical Pathways
The biochemical pathways affected by Naphthalene, 2-(1-ethylpropyl)- involve the metabolism of naphthalene. The key intermediates in the bacterial degradation of naphthalene are salicylate and phthalate . The degradation enzymes, NahABCDE and SalABCDEFGH, are up-regulated by the regulator NahR, which is activated by salicylate .
Pharmacokinetics
The pharmacokinetics of Naphthalene, 2-(1-ethylpropyl)- involve its absorption, distribution, metabolism, and elimination (ADME). Naphthalene can be absorbed by the organism orally, dermally, and by inhalation . It is metabolized to reactive intermediates, which are detoxified and excreted mainly after conjugation with glutathione, glucuronic acid, or sulfate . The reactive intermediates bind to cellular proteins, leading to covalent binding .
Result of Action
The result of the action of Naphthalene, 2-(1-ethylpropyl)- includes cytotoxic effects and inflammation. In long-term inhalation studies, inflammation of the nose and lungs, metaplasia of the olfactory epithelium, and hyperplasia of the respiratory epithelium developed in mice exposed to concentrations from 10 ml/m3 . A significant increase in the incidence of lung tumours was found in female B6C3F1 mice exposed for 2 years by inhalation to naphthalene concentrations of 10 and 30 ml/m3 .
Action Environment
The action environment of Naphthalene, 2-(1-ethylpropyl)- is influenced by various environmental factors. Naphthalene is an ubiquitous environmental pollutant, and high levels of naphthalene occur at certain industrial workplaces . The global metabolic regulatory mechanisms of microorganisms facing coexisting polycyclic aromatic hydrocarbons (PAHs) like naphthalene are poorly understood, which is a major bottleneck for efficient bioremediation of PAHs pollution .
Biochemical Analysis
Biochemical Properties
Naphthalene and its derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Naphthalene and its derivatives have been associated with various cellular processes
Molecular Mechanism
Naphthalene and its derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of Naphthalene, 2-(1-ethylpropyl)- require further study.
Dosage Effects in Animal Models
Some studies have shown that naphthalene and its derivatives can have varying effects at different dosages
Metabolic Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways
Transport and Distribution
Naphthalene and its derivatives have been found to interact with various transporters and binding proteins
Subcellular Localization
Naphthalene and its derivatives have been found to localize to various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2-(1-ethylpropyl)- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-ethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Naphthalene, 2-(1-ethylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Naphthalene, 2-(1-ethylpropyl)- can undergo oxidation reactions, typically forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2-(1-ethylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
1-Methylbutyl Naphthalene: Another alkylated naphthalene derivative with different alkyl chain length and branching.
Pentyl Naphthalene: Similar structure but with a pentyl group instead of 1-ethylpropyl.
Uniqueness: Naphthalene, 2-(1-ethylpropyl)- is unique due to its specific alkyl substitution, which influences its physical and chemical properties, such as solubility, reactivity, and self-assembly tendencies. This makes it a valuable compound for studying structure-property relationships in polynuclear aromatic hydrocarbons.
Properties
IUPAC Name |
2-pentan-3-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKMPZORXBGZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952756 | |
Record name | 2-(Pentan-3-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-57-7 | |
Record name | Naphthalene, 2-(1-ethylpropyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pentan-3-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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